![molecular formula C12H15ClN2 B1406806 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride CAS No. 1417567-28-2](/img/structure/B1406806.png)
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Overview
Description
Synthesis Analysis
Serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere. Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Chemical Reactions Analysis
The reactions of serotonins with amines or aldehydes are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than b-carbolines .Physical And Chemical Properties Analysis
The IR spectrum, ν, cm −1: 2120 (C≡CH). 1 Н NMR spectrum, δ, ppm: 2.02 (1Н, s, С≡СН); 3.11-3.15 (2Н, m, 4-CH 2); 3.53 (3Н, s, NСН 3); 3.95-4.03 (2Н, m, 3-CH 2); 4.01 (2H, s, 1-CH 2); 4.32 (2H, s, NCH 2 C≡С); 7.20-7.26 (4Н, m, Н Аr) .Scientific Research Applications
Synthesis Techniques and Reactivity
The compound 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has been a subject of interest in the realm of synthetic organic chemistry. Research demonstrates innovative methods for synthesizing tricyclic indoles, particularly those bearing 3,4-fused seven-membered rings. For instance, 4-aminoindoles have been used as 1,4-bisnucleophiles in three-component reactions to synthesize 1H-Azepino[4,3,2-cd]indoles, among other complex structures, in a one-pot process (Chen et al., 2019). Additionally, novel synthetic pathways utilizing dearomatization strategies and palladium-catalyzed domino reactions have facilitated the construction of azepino[5,4,3-cd]indoles, showcasing the compound's versatility and reactivity in organic synthesis (Zheng et al., 2014).
Applications in Medicinal Chemistry
PARP-1 Inhibitors and Cancer Therapy
In medicinal chemistry, the structure of 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has been leveraged to develop potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors show promise in enhancing the efficacy of cytotoxic agents against cancer cell lines, marking a significant advancement in the field of oncology (Koch et al., 2002).
Natural Product Chemistry
Isolation from Natural Sources
In natural product chemistry, new indole N-oxide alkaloids have been isolated from the root and stem of Evodia fargesii Dode. Among these, compounds structurally similar to 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride have been identified and analyzed (Qu et al., 2006).
Neurochemistry and Receptor Binding Studies
Dopamine Receptor Binding
The compound's framework has been modified and evaluated for its affinity to dopamine receptors, contributing to neurochemical research and potentially informing the development of new therapeutic agents (El-Abadelah et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a range of molecular and cellular effects.
properties
IUPAC Name |
3-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-8-10-5-6-13-7-9-3-2-4-11(14)12(9)10;/h2-4,8,13H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGXSBXWQOCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCNCC3=C2C1=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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